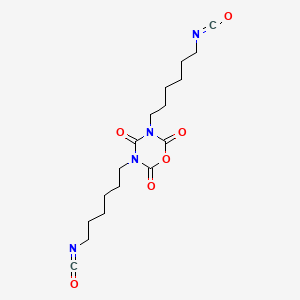

2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- is a useful research compound. Its molecular formula is C17H24N4O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2H-1,3,5-Oxadiazine-2,4,6(3H,5H)-trione, 3,5-bis(6-isocyanatohexyl)- (CAS No. 6498-11-9) is a member of the oxadiazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific oxadiazine derivative, synthesizing data from various studies to provide a comprehensive overview of its properties and potential applications.

Basic Information

- Molecular Formula: C17H24N4O6

- Molecular Weight: 368.40 g/mol

- CAS Number: 6498-11-9

- Synonyms: 3,5-Bis(6-isocyanatohexyl)-2H-1,3,5-oxadiazine-2,4,6(3H,5H)-trione

Structural Characteristics

The structure of this compound features a unique oxadiazine ring system that contributes to its biological activities. The presence of isocyanate groups is particularly significant as these groups are often associated with reactive intermediates that can interact with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazine derivatives. For instance, research indicates that related compounds exhibit strong bactericidal effects against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 8 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | S. aureus | 4 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies using cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown varied cytotoxic effects depending on concentration and exposure time. Notably, certain derivatives demonstrated low cytotoxicity at therapeutic concentrations .

Table 2: Cytotoxicity Results for Selected Compounds

| Compound | Cell Line | Concentration (µM) | Viability (%) after 48h |

|---|---|---|---|

| Compound A | L929 | 100 | 92% |

| Compound B | A549 | 50 | 110% |

| Compound C | L929 | 200 | 68% |

The proposed mechanism by which oxadiazines exert their biological effects largely revolves around their ability to form reactive intermediates that can modify proteins and nucleic acids within microbial cells. This reactivity can lead to the inhibition of essential cellular processes such as replication and transcription.

Study on Antimicrobial Efficacy

A notable study conducted by researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. Among these compounds, some exhibited superior activity compared to traditional antibiotics like ciprofloxacin . This study underscores the potential of oxadiazine derivatives in addressing antibiotic resistance.

Evaluation of Safety Profiles

Another investigation focused on assessing the cytotoxicity of various oxadiazine derivatives using multiple cell lines. The results indicated that while some compounds were cytotoxic at higher concentrations, others showed promising safety profiles with enhanced cell viability at lower doses .

Properties

CAS No. |

50639-37-7 |

|---|---|

Molecular Formula |

C17H24N4O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3,5-bis(6-isocyanatohexyl)-1,3,5-oxadiazinane-2,4,6-trione |

InChI |

InChI=1S/C17H24N4O6/c22-13-18-9-5-1-3-7-11-20-15(24)21(17(26)27-16(20)25)12-8-4-2-6-10-19-14-23/h1-12H2 |

InChI Key |

CWYAQUMZIHGIEF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN1C(=O)N(C(=O)OC1=O)CCCCCCN=C=O)CCN=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.